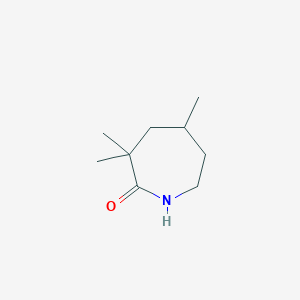
3,3,4,4-Tetramethylhexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetramethylhexane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where four methyl groups are attached to the hexane backbone, making it highly branched. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione can be achieved through several methods. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3,3-tetramethylbutane. This process can be carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and minimize by-products. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetramethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4-Tetramethylhexane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3,4,4-Tetramethylhexane-2,5-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In reduction reactions, the diketone accepts electrons from the reducing agent, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: A similar compound with a heterocyclic structure, used in different chemical reactions and applications.
2,2,3,3-Tetramethylbutane-1,4-diol: A precursor in the synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione.
2,2,3,3-Tetramethylsuccinic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its highly branched structure and the presence of two ketone groups. This makes it a versatile compound in organic synthesis and various scientific applications. Its stability and reactivity profile also distinguish it from other similar compounds .
Propriétés
Numéro CAS |
23328-38-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,3,4,4-tetramethylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(11)9(3,4)10(5,6)8(2)12/h1-6H3 |
Clé InChI |
UMSOYACOXSGLNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)C(C)(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


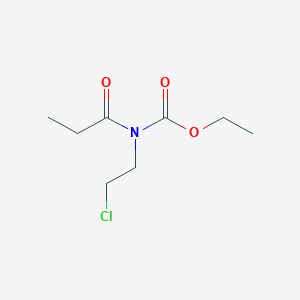
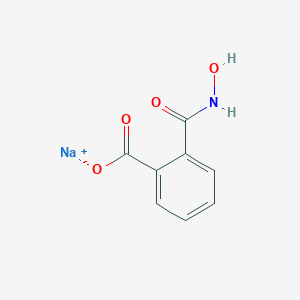
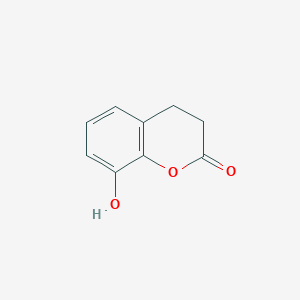
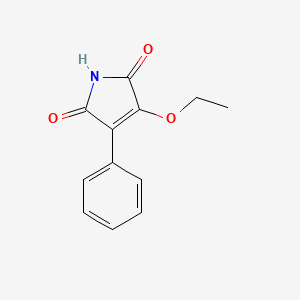
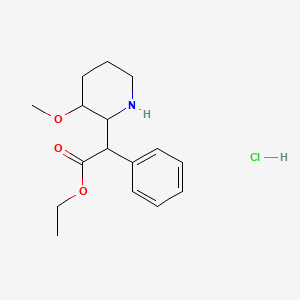
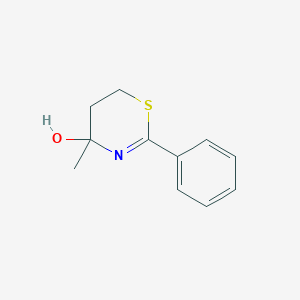
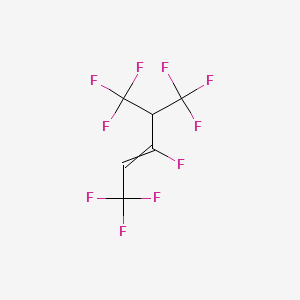
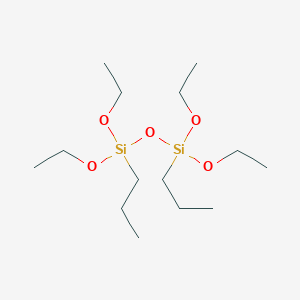

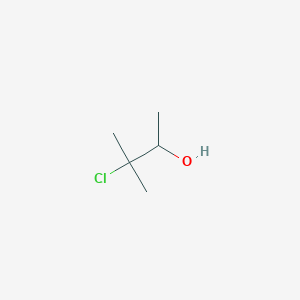
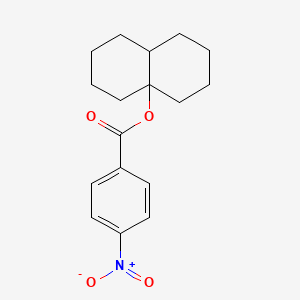
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
